

An In-depth Technical Guide on the Thermodynamic Properties of Trimethylcyclopentane Isomers

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Compound of Interest

Compound Name: *1,2,4-Trimethylcyclopentane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of trimethylcyclopentane isomers. The document is structured to offer readily accessible data for researchers, scientists, and professionals in drug development, facilitating informed decision-making in chemical and pharmaceutical research.

Introduction

Trimethylcyclopentanes are saturated cyclic hydrocarbons with the chemical formula C₈H₁₆. As structural and stereoisomers, they exhibit distinct physical and chemical properties, including their thermodynamic characteristics. A thorough understanding of these properties, such as the enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction engineering, process design, and computational chemistry. This guide summarizes the key thermodynamic data for the primary isomers of trimethylcyclopentane, providing a valuable resource for scientific and industrial research.

Thermodynamic Data of Trimethylcyclopentane Isomers

The following tables present the available experimental and computationally derived thermodynamic data for the main structural isomers of trimethylcyclopentane and their

stereoisomers. All data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$) of Trimethylcyclopentane Isomers at 298.15 K

Isomer	CAS Registry Number	$\Delta fH^\circ_{\text{gas}}$ (kJ/mol)	Uncertainty (kJ/mol)	Data Source
1,1,2-Trimethylcyclopentane	4259-00-1	-169.3	± 1.5	NIST[1]
1,1,3-Trimethylcyclopentane	4516-69-2	-173.9	± 1.6	NIST[2]
cis-1,2,3-Trimethylcyclopentane	2613-69-6	-163.7	± 1.4	Cheméo[3]
cis,trans,cis-1,2,3-Trimethylcyclopentane	-188.65	Joback Method[4]		
(1 α ,2 α ,4 β)-1,2,4-Trimethylcyclopentane	4850-28-6	-166.8	± 1.5	Cheméo[5]

Table 2: Standard Molar Entropy (S°_{gas}) of Trimethylcyclopentane Isomers at 298.15 K

Isomer	CAS Registry Number	S°gas (J/mol·K)	Uncertainty (J/mol·K)	Data Source
1,1,2-Trimethylcyclopentane	4259-00-1	384.2	± 4.0	NIST[1]
1,1,3-Trimethylcyclopentane	4516-69-2	388.9	± 4.0	NIST[2]
cis-1,2,3-Trimethylcyclopentane	2613-69-6	380.5	± 4.0	Cheméo[3]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of Trimethylcyclopentane Isomers at 298.15 K

Isomer	CAS Registry Number	Cp,gas (J/mol·K)	Uncertainty (J/mol·K)	Data Source
1,1,2-Trimethylcyclopentane	4259-00-1	165.4	± 2.0	NIST[1]
1,1,3-Trimethylcyclopentane	4516-69-2	164.2	± 2.0	NIST[2]
cis-1,2,3-Trimethylcyclopentane	2613-69-6	163.2	± 2.0	Cheméo[3]
cis,trans,cis-1,2,3-Trimethylcyclopentane	213.62	Joback Method[4]		
(1 α ,2 α ,4 β)-1,2,4-Trimethylcyclopentane	4850-28-6	162.8	± 2.0	Cheméo[5]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like trimethylcyclopentane isomers relies on a combination of experimental and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of liquid hydrocarbons is typically determined using bomb calorimetry.

Protocol: Bomb Calorimetry for Liquid Hydrocarbons

- **Sample Preparation:** A precisely weighed sample of the liquid trimethylcyclopentane isomer is placed in a sample holder (e.g., a gelatin capsule) within a combustion bomb.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high purity of oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the gas phase with water vapor.
- **Calorimeter Setup:** The sealed bomb is placed in a well-insulated calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its heat capacity (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the standard state of the reactants and products.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Experimental Determination of Heat Capacity

Adiabatic calorimetry is a common method for determining the heat capacity of liquids and solids as a function of temperature.

Protocol: Adiabatic Calorimetry

- Sample Loading: A known mass of the trimethylcyclopentane isomer is sealed in a sample container within the calorimeter.
- Calorimeter System: The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the surrounding adiabatic shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.
- Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature. The temperature change is measured with a high-precision thermometer.
- Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container and other calorimeter components. This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry methods are widely used to predict the thermodynamic properties of molecules.

Methodology: Gaussian-n Theories (e.g., G3, G4)

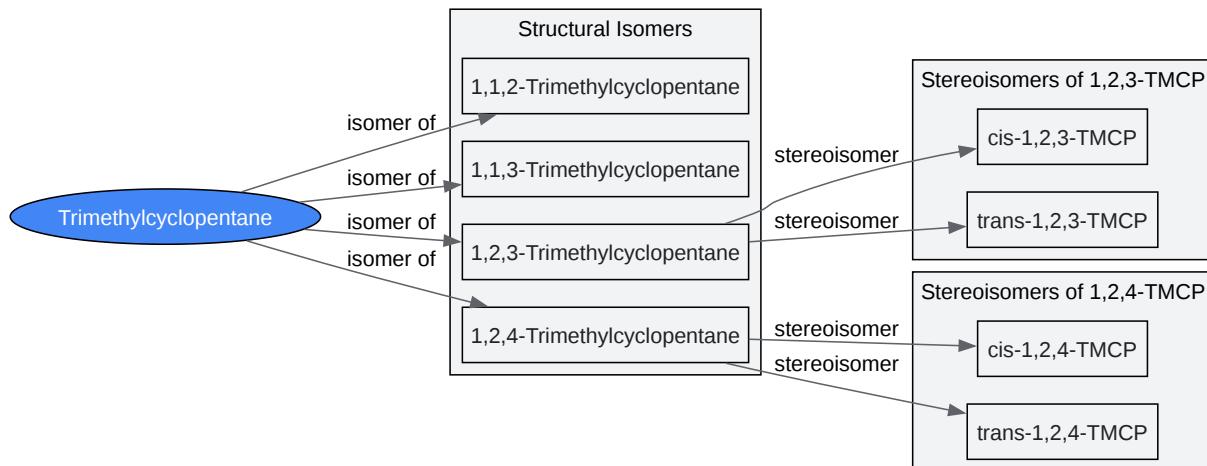
High-accuracy composite methods like the Gaussian-n (G3 and G4) theories are employed to calculate the total electronic energies of the molecules.^{[6][7][8]} These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high-accuracy energy.

- Geometry Optimization: The molecular geometry of the trimethylcyclopentane isomer is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

- **Vibrational Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
- **Energy Correction and Extrapolation:** The results of these calculations are combined and corrected using empirical parameters to approximate the results of a very high-level calculation with a complete basis set.
- **Calculation of Thermodynamic Properties:** The standard enthalpy of formation is calculated from the computed atomization energy. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.^[6]

Visualization of Isomeric Relationships

The following diagram illustrates the structural and stereoisomeric relationships among the trimethylcyclopentane isomers.

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Caption: Isomeric relationships of trimethylcyclopentane.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for various trimethylcyclopentane isomers, which is essential for both academic research and industrial applications. The presented data, sourced from reputable databases and computational studies, offers a reliable foundation for further investigations into the chemical and physical behavior of these compounds. The detailed experimental and computational methodologies also serve as a valuable reference for researchers working in the field of chemical thermodynamics.

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